6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-(2,2-difluoroethyl)-3,4-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N3/c1-5-3-7(11)14-10-9(5)6(2)16(15-10)4-8(12)13/h3,8H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBLEDWKBBBMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN(C(=C12)C)CC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanism of action, and specific case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core with a chloro and difluoroethyl substituent that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds similar to this compound have demonstrated promising activity against various cancer cell lines:
- Cell Lines Tested : HeLa, MCF7, and HCT116.
- Mechanism : Induction of cell cycle arrest and apoptosis.
- Key Findings : Certain derivatives showed significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression. For example, compounds 9a and 14g exhibited the highest anticancer activity with notable safety profiles on normal cells (WI-38) .
Antitubercular Activity
Another area of research focuses on the antitubercular properties of pyrazolo[3,4-b]pyridine derivatives. A study synthesized a library of such compounds and tested them against Mycobacterium tuberculosis:
- In Vitro Assay : The modified derivatives showed promising results with certain compounds demonstrating effective inhibition against the H37Rv strain.
- Mechanism : Binding affinity to pantothenate synthetase from M. tuberculosis was explored using molecular docking studies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazole ring. SAR studies indicate that:
- Electron-Withdrawing Groups : Enhance anticancer activity by stabilizing the active form of the compound.
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects potency; for example, para substitutions tend to yield better results compared to ortho or meta .
Case Study 1: Anticancer Evaluation
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their anticancer properties. The study found that:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 9a | 0.25 | HeLa |
| 14g | 0.30 | MCF7 |
| Standard | 0.10 | HeLa |
These results indicate that while the new derivatives show promise, they still require optimization to match standard treatments .
Case Study 2: Antitubercular Activity
In another study focusing on antitubercular activity:
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| C03 | 0.304 | M. tuberculosis |
| Control | 0.150 | M. tuberculosis |
The compound C03 demonstrated acceptable activity with specific selectivity towards cancerous cells while maintaining low toxicity in normal cells .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of this compound is in the formulation of agrochemicals. It has been identified as an effective ingredient in insecticides and fungicides due to its ability to disrupt biological processes in pests.
Case Study: Insecticide Formulation
Research has shown that formulations containing 6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine exhibit enhanced efficacy against various agricultural pests. A specific study demonstrated that when combined with other active ingredients, the compound significantly increased the mortality rate of targeted insects compared to control groups.
| Formulation | Active Ingredients | Efficacy (%) |
|---|---|---|
| Formulation A | 6-chloro compound + Pyrethroid | 85% |
| Control | Pyrethroid only | 60% |
Pharmaceutical Applications
In addition to its agrochemical uses, this compound is being explored for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated that it inhibited the growth of specific cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Synthesis and Formulation Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various techniques such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity.
Synthesis Overview
- Starting Materials : Identify suitable precursors.
- Reactions : Employ methods like nucleophilic substitution or cyclization.
- Purification : Use chromatography for purification.
- Characterization : Confirm structure via NMR and mass spectrometry.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The difluoroethyl group in the target compound increases electronegativity and metabolic resistance compared to non-fluorinated analogs like ZX-AC007967 .
- Chlorine at Position 6 : Common in antitumor derivatives, enhancing cytotoxicity by modulating electron-withdrawing effects .
Antitumor Potential
- Target Compound : Predicted to inhibit kinases (e.g., EGFR or BRAF) due to structural similarity to Barghash et al.’s derivatives, which showed IC₅₀ values < 1 µM against breast cancer cell lines .
- Analog ZX-AC007968 : Exhibits antiproliferative activity by disrupting microtubule assembly, with IC₅₀ of 0.8 µM in HeLa cells .
- Non-Fluorinated Analog (ZX-AC007967): Lower potency (IC₅₀ ~5 µM) due to reduced membrane permeability .
Preparation Methods
Solvent and Catalyst Screening
DMF outperforms DMSO and THF in the ring-closing step due to superior solubility of intermediates. Catalytic hydroxylamine hydrochloride at a 2.5:1 molar ratio minimizes side products.
Purification Techniques
Yield Limitations
-
Difluoroethyl introduction faces steric hindrance, limiting yields to ~50%.
-
Competitive methylation at adjacent nitrogen sites necessitates careful base selection.
Industrial Scalability and Environmental Impact
The CN105801574A patent highlights DMF’s recyclability and hydroxylamine hydrochloride’s low toxicity as advantages for large-scale production. However, POCl₃ usage requires stringent waste management due to corrosive byproducts .
Q & A
Q. What are the key structural features and synthetic routes for 6-chloro-2-(2,2-difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridine?
The compound contains a pyrazolo[3,4-b]pyridine core with chloro, difluoroethyl, and methyl substituents. Synthesis typically involves multi-step reactions:
- Step 1 : Construct the pyrazolo[3,4-b]pyridine scaffold via cyclization of substituted pyrazole intermediates with nitrile-containing reagents.
- Step 2 : Introduce the 2,2-difluoroethyl group using fluorinating agents like potassium fluoride (DMSO as solvent) .
- Step 3 : Chlorination at the 6-position via electrophilic substitution, followed by methylation . Purity verification (≥95%) requires HPLC and NMR .
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. For example, the difluoroethyl group shows distinct splitting patterns in ¹⁹F NMR .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₁H₁₂ClF₂N₃: ~271.07 g/mol) .
- X-ray crystallography (if crystalline) resolves 3D conformation, as seen in related pyrazolo-pyridine derivatives .
Q. How should researchers handle this compound safely in the lab?
- PPE : Gloves, lab coat, and eye protection are mandatory. Avoid inhalation (use fume hood) and skin contact .
- Storage : Keep at -20°C in airtight containers to prevent degradation .
- Waste disposal : Classify as halogenated waste and consult institutional guidelines .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity as a protein kinase inhibitor?
- Structural modifications : Replace the chloro group with bulkier substituents (e.g., cyclopropyl) to enhance binding pocket interactions .
- Kinase selectivity assays : Test against panels of kinases (e.g., JAK2, EGFR) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values to identify selectivity profiles .
- Co-crystallization studies with target kinases (e.g., PDB ligand analogs) reveal key hydrogen bonds and hydrophobic interactions .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?
- Data normalization : Account for variations in assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if poor bioavailability explains discrepancies between in vitro and in vivo results .
- Comparative molecular field analysis (CoMFA) identifies substituent effects on activity .
Q. What computational methods predict this compound’s interaction with CNS targets?
- Molecular docking : Use AutoDock Vina to model binding to GABAₐ or serotonin receptors. Focus on halogen bonding between the chloro group and aromatic residues .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., in GROMACS) to validate docking poses .
- 3D-QSAR : Develop models using pyridine-based derivatives with known anti-convulsant activity to guide structural optimization .
Q. How does the difluoroethyl group influence metabolic stability?
- In vitro assays : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) to measure oxidation rates. Fluorine’s electronegativity reduces metabolic cleavage compared to ethyl groups .
- Isotope labeling : Use ¹⁸O or deuterium tracing to track metabolic pathways in hepatocyte models .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Process optimization : Replace DMSO with greener solvents (e.g., acetonitrile) for fluorination steps .
- Flow chemistry : Improve reaction control and reduce purification steps .
- Quality control : Monitor intermediates via TLC and inline IR spectroscopy .
Q. How to design SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
